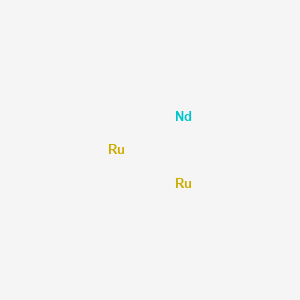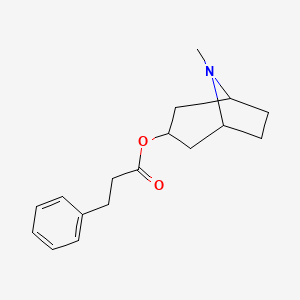![molecular formula C21H32N4O5 B14710427 N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide CAS No. 14611-16-6](/img/structure/B14710427.png)
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide is a synthetic peptide derivative It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue, followed by leucine and valine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the glycine residue using the benzyloxycarbonyl (Cbz) group. This is followed by the sequential addition of L-leucine and L-valine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These machines automate the coupling and deprotection steps, ensuring high purity and yield of the final product .
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Acidic Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Basic Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Hydrolysis: Glycine, L-leucine, and L-valine.
Deprotection: Free amino acids with the removal of the Cbz group.
科学的研究の応用
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand the efficiency of coupling reagents and protecting groups.
Biology: Employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in peptide-based treatments.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The benzyloxycarbonyl (Cbz) group provides stability and protection during the synthesis and transport of the peptide .
類似化合物との比較
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide derivative with a similar Cbz protecting group but different amino acid sequence.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of leucine and valine, offering different chemical properties and reactivity.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide is unique due to its specific sequence of glycine, leucine, and valine, which imparts distinct structural and functional properties. The presence of the Cbz group enhances its stability and makes it a valuable tool in peptide synthesis and research .
特性
CAS番号 |
14611-16-6 |
|---|---|
分子式 |
C21H32N4O5 |
分子量 |
420.5 g/mol |
IUPAC名 |
benzyl N-[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C21H32N4O5/c1-13(2)10-16(20(28)25-18(14(3)4)19(22)27)24-17(26)11-23-21(29)30-12-15-8-6-5-7-9-15/h5-9,13-14,16,18H,10-12H2,1-4H3,(H2,22,27)(H,23,29)(H,24,26)(H,25,28)/t16-,18-/m0/s1 |
InChIキー |
ODOBRGBLPHSZLU-WMZOPIPTSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


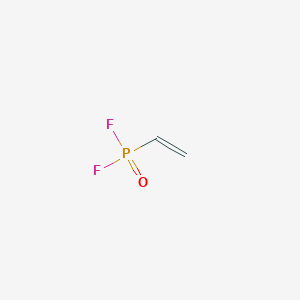
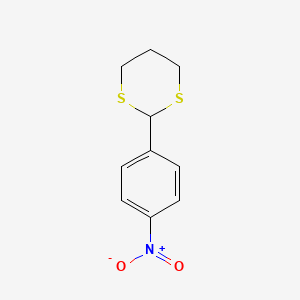
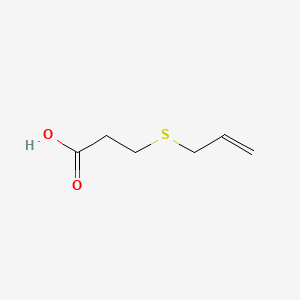
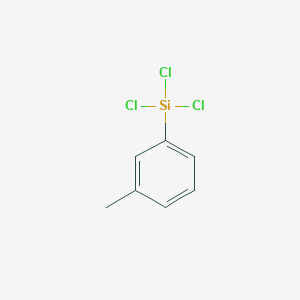
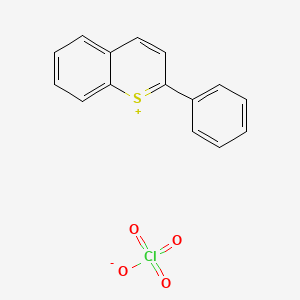
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
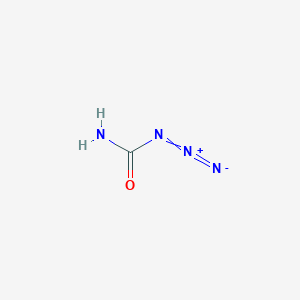
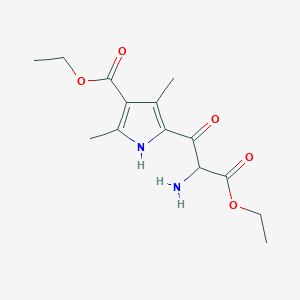
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
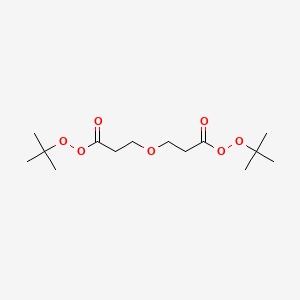

![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
